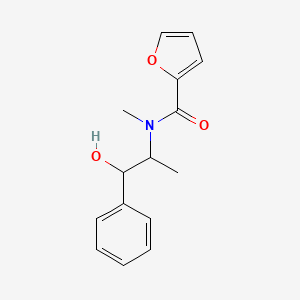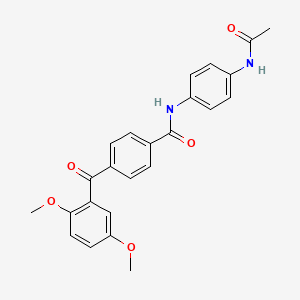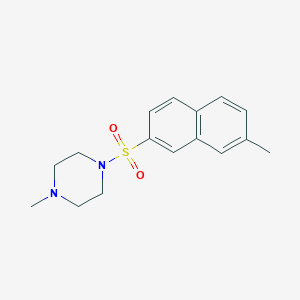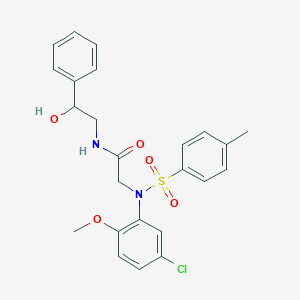![molecular formula C20H28O12P2 B6097653 [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid](/img/structure/B6097653.png)
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid: is a complex organic compound characterized by its multiple ether linkages and phosphonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through etherification reactions. These intermediates are then subjected to further reactions to introduce the phosphonomethoxy and phenoxy groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can target the phosphonic acid groups, converting them to phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phosphonates and reduced phenoxy derivatives.
Substitution: Functionalized ethers with various substituents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its multiple functional groups allow for diverse chemical modifications .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes involving phosphonic acids .
Industry: Used in the development of advanced materials, such as polymers with enhanced properties due to the presence of phosphonic acid groups .
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzymes and proteins that recognize phosphonic acid groups. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The molecular targets often include enzymes involved in phosphorylation and dephosphorylation processes .
Comparaison Avec Des Composés Similaires
- [2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
- [2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid
Uniqueness: The unique structure of [2-[2-[2-[2-[2-(Phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid, with its multiple ether linkages and phosphonic acid groups, provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .
Propriétés
IUPAC Name |
[2-[2-[2-[2-[2-(phosphonomethoxy)phenoxy]ethoxy]ethoxy]ethoxy]phenoxy]methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12P2/c21-33(22,23)15-31-19-7-3-1-5-17(19)29-13-11-27-9-10-28-12-14-30-18-6-2-4-8-20(18)32-16-34(24,25)26/h1-8H,9-16H2,(H2,21,22,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXIAGHOJUVALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOCCOC2=CC=CC=C2OCP(=O)(O)O)OCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6097572.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6097586.png)
![(2S)-2-({5-Ethyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-7-yl}formamido)-3-phenylpropanoic acid](/img/structure/B6097596.png)
![4-[(1-Methylpyrazol-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B6097602.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6097612.png)
![3-(4-CHLOROPHENYL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B6097618.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097626.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6097634.png)


![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6097674.png)
![N-(3-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6097677.png)

